

Technical Support Center: ST-91 Dose Calculation and Experimental Design

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Compound of Interest

Compound Name:	ST91
CAS No.:	59465-42-8
Cat. No.:	B1217211

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This technical support center provides essential information and troubleshooting guidance for researchers utilizing ST-91, a potent and selective α 2-adrenoceptor agonist. The following resources are designed to help improve the accuracy of ST-91 dose calculations and streamline experimental workflows.

Frequently Asked Questions (FAQs)

1. What is ST-91 and what is its primary mechanism of action?

ST-91 is a selective agonist for α 2-adrenergic receptors (α 2-ARs). It displays a high selectivity for α 2 receptors over α 1 receptors.[1][2] ST-91 does not readily cross the blood-brain barrier, making it a valuable tool for studying peripheral α 2-adrenoceptor effects. Its mechanism of action involves binding to and activating α 2-ARs, which are G protein-coupled receptors associated with the G_i heterotrimeric G-protein.[3] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream cellular effects.[4]

2. How do I prepare ST-91 for in vitro and in vivo experiments?

ST-91 is soluble in both water and DMSO up to 100 mM.[1] For most in vivo applications, sterile saline is a suitable vehicle. It is crucial to prepare fresh solutions and protect them from light to prevent degradation. Always refer to the manufacturer's datasheet for specific batch information on solubility and stability.

3. What are the common challenges in determining the correct dose for ST-91?

- **Receptor Subtype Selectivity:** ST-91 acts predominantly at non- α 2A-adrenoceptors, which may be of the α 2C subtype.[1][2] Different tissues and species express varying levels of α 2-AR subtypes, which can lead to different dose-response relationships.
- **In Vitro to In Vivo Extrapolation:** Translating effective concentrations from cell-based assays to effective doses in whole organisms is a significant challenge. Factors such as drug metabolism, distribution, and clearance must be considered.
- **Route of Administration:** The effective dose of ST-91 is highly dependent on the route of administration (e.g., intravenous, intraperitoneal, intrathecal). Intrathecal administration, for example, requires much lower doses to achieve a local effect in the spinal cord compared to systemic administration.[5][6]
- **On- and Off-Target Effects:** While highly selective for α 2-ARs, at higher concentrations, ST-91 may interact with other receptors, leading to off-target effects. It is essential to perform dose-response studies to identify a therapeutic window that minimizes these effects.

4. What are some typical dose ranges for ST-91 in preclinical studies?

Dose ranges for ST-91 can vary significantly based on the animal model, route of administration, and the endpoint being measured.

- **In Vitro Studies:** In a study on rat mesenteric artery rings, ST-91 was used at concentrations of 10^{-7} M and 10^{-6} M.[7]
- **In Vivo Antinociception Studies (Rats):** For intrathecal (IT) administration in rats to assess antinociceptive (pain-relieving) effects, doses in the range of 0.01 to 0.3 nmol have been used.[5][6]

- In Vivo Central Effects Studies (Rats): For intracerebroventricular (ICVT) administration to study central effects like feeding, dose-dependent responses have been observed with doses ranging from 1 to 153 nmol.[8]

It is imperative to conduct pilot studies to determine the optimal dose for your specific experimental conditions.

5. How can I minimize variability in my ST-91 dose-response experiments?

- Animal Acclimation: Ensure animals are properly acclimated to the experimental environment to reduce stress-induced physiological changes.
- Consistent Dosing Technique: Use precise and consistent techniques for drug administration, especially for specialized routes like intrathecal injections.
- Control Groups: Always include appropriate vehicle control groups to account for any effects of the solvent or the administration procedure itself.
- Randomization and Blinding: Randomize animals to different treatment groups and blind the experimenter to the treatment allocation to minimize bias.
- Time-Course Studies: The effects of ST-91 can vary over time. Conduct time-course studies to identify the peak effect time for your chosen endpoint.

Quantitative Data Summary

The following tables summarize key quantitative data for ST-91 from published literature.

Table 1: In Vitro Activity of ST-91

Receptor Subtype	Assay Type	pEC50	Reference
α 2A-adrenoceptor	Cellular functional assay	8.77 \pm 0.08	[9]
α 2B-adrenoceptor	Cellular functional assay	7.20 \pm 0.08	[9]

| α 2C-adrenoceptor | Cellular functional assay | 8.00 ± 0.16 [[9] |

Table 2: In Vivo Dose Ranges for ST-91 in Rats

Application	Route of Administration	Dose Range	Animal Model	Observed Effect	Reference
Antinociception	Intrathecal (IT)	0.01 - 0.3 nmol	Rat	Potential of morphine-induced analgesia	[5][6]
Central Effects	Intracerebroventricular (ICVT)	1 - 153 nmol	Rat	Dose-dependent induction of feeding	[8]
Cardiovascular Effects	Intracerebroventricular (ICVT)	Not specified	Spontaneously Hypertensive Rat	Reduction in arterial pressure and heart rate	[10]

| Cardiovascular Effects | Oral | Not specified | Spontaneously Hypertensive Rat | Acute increase in arterial pressure, delayed slight lowering [[10] |

Experimental Protocols

Protocol: Generating a Dose-Response Curve for ST-91-Induced Antinociception using the Hot Plate Test in Rats

This protocol outlines a method to determine the dose-dependent analgesic effect of intrathecally administered ST-91 in rats.

1. Animals and Acclimation:

- Use adult male Sprague-Dawley rats (250-300g).

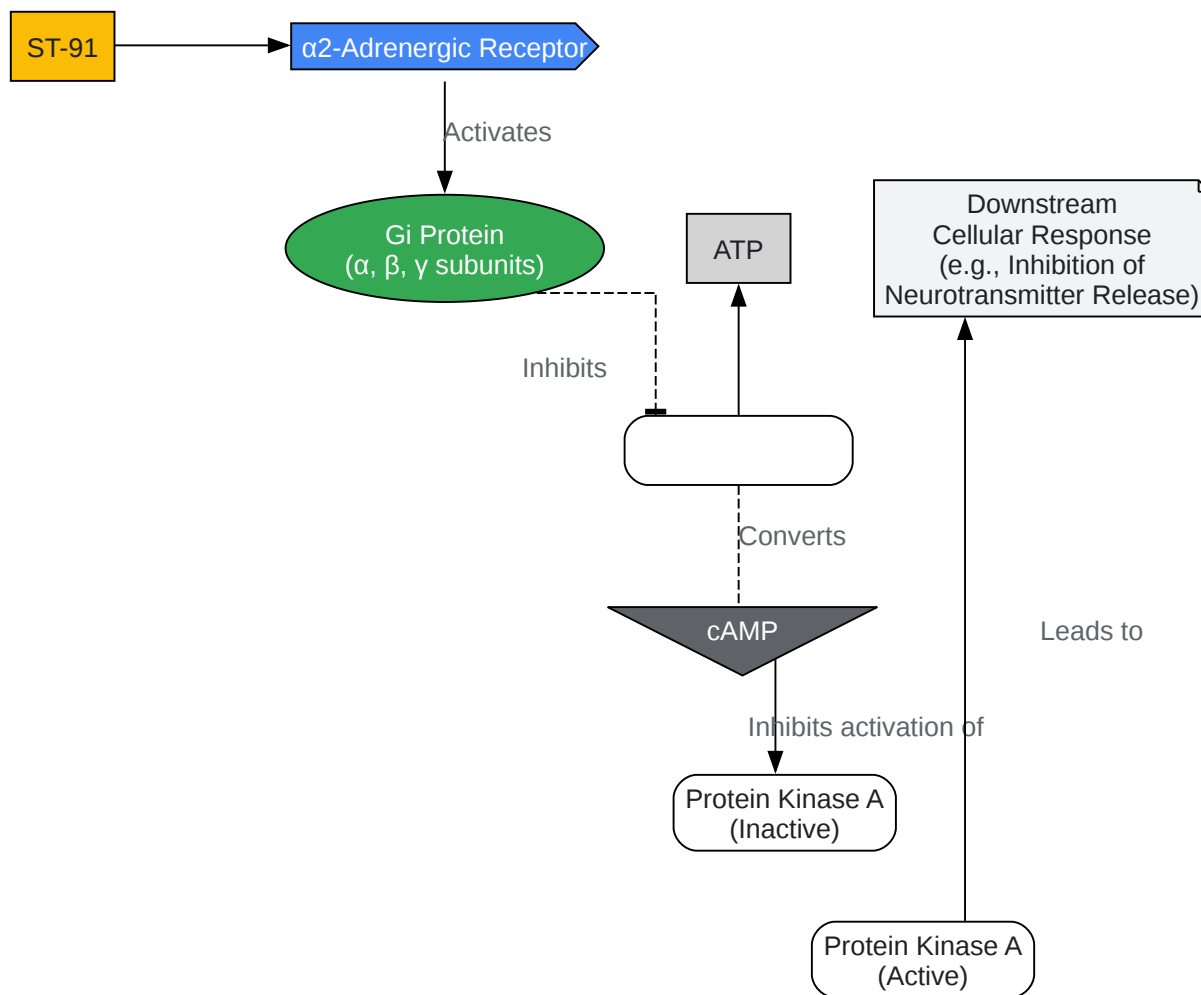
- House the animals individually with free access to food and water.
 - Allow an acclimation period of at least 3-5 days to the facility and handling.
2. Intrathecal Catheter Implantation (if chronic dosing is planned):
- Anesthetize the rat following approved institutional protocols.
 - Surgically implant an intrathecal catheter into the subarachnoid space at the lumbar level.
 - Allow a recovery period of 5-7 days post-surgery.
 - Verify catheter patency and placement.
3. Hot Plate Test Apparatus:
- Use a commercially available hot plate apparatus with a temperature-controlled surface.
 - Set the surface temperature to a constant, noxious, but non-tissuedamaging level (e.g., 52.5 ± 0.5 °C).[11]
 - The apparatus should have a transparent cylinder to confine the rat to the heated surface. [12]
4. Experimental Procedure:
- Baseline Latency:
 - Place each rat on the hot plate and start a timer.
 - Measure the latency to the first sign of nociception, which can be either hind paw licking or jumping.[11][13]
 - To prevent tissue damage, implement a cut-off time (e.g., 45-60 seconds) at which the rat is removed from the plate if no response is observed.[11]
 - Allow at least a 30-minute interval before any further testing.
 - Drug Administration:

- Prepare dilutions of ST-91 in sterile saline to achieve the desired doses (e.g., 0.01, 0.03, 0.1, 0.3 nmol) in a small volume suitable for intrathecal injection (e.g., 10 μ L).
- A control group should receive an equivalent volume of sterile saline.
- Administer the assigned dose or vehicle via the intrathecal catheter.
- Post-Treatment Latency:
 - At a predetermined time after injection (e.g., 15 minutes, based on pilot studies), place the rat back on the hot plate and measure the response latency as described for the baseline.
 - Test animals from different dose groups in a randomized order.

5. Data Analysis:

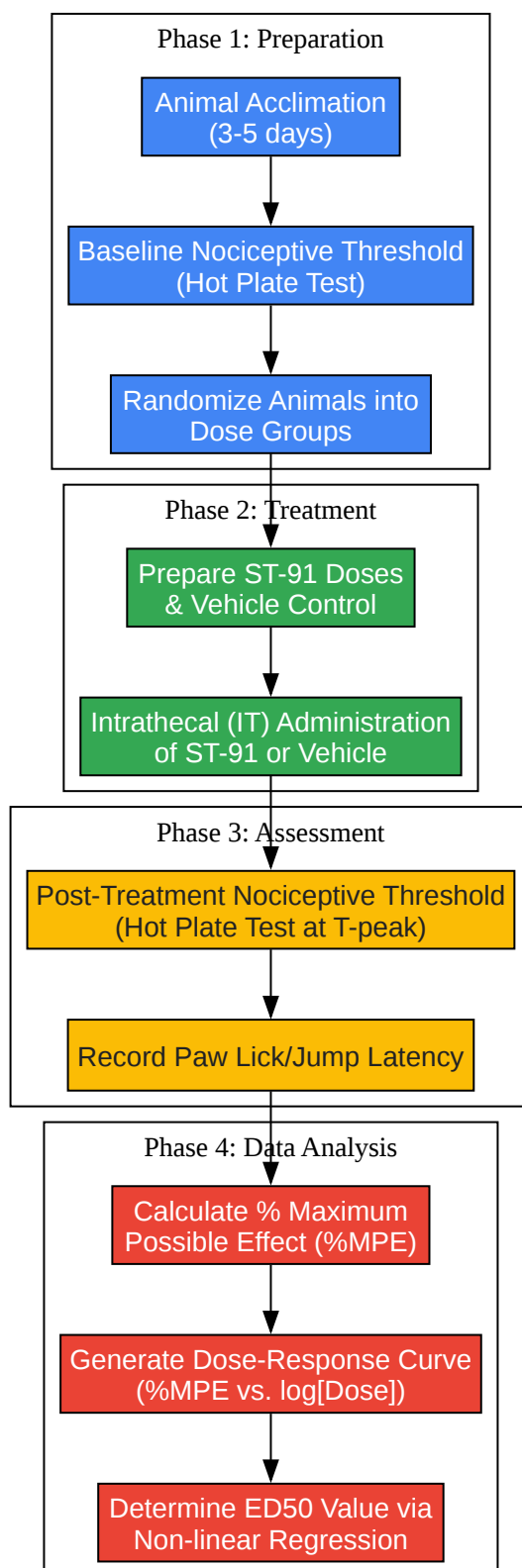
- The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: $\%MPE = [(Post\text{-}drug\text{ latency} - Baseline\text{ latency}) / (Cut\text{-}off\text{ time} - Baseline\text{ latency})] \times 100$
- Plot the %MPE (Y-axis) against the log of the ST-91 dose (X-axis).
- Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the ED50 (the dose that produces 50% of the maximal effect).

Visualizations



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Caption: Signaling pathway of ST-91 via the α_2 -adrenergic receptor.



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